molecular formula C6H8ClIN2 B2361202 5-(Chloromethyl)-1-ethyl-3-iodopyrazole CAS No. 2226182-73-4

5-(Chloromethyl)-1-ethyl-3-iodopyrazole

Cat. No.: B2361202
CAS No.: 2226182-73-4
M. Wt: 270.5
InChI Key: CHCHTNAADFVVRE-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. nih.gov These structures are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of biologically active molecules. researchgate.netrsc.org The unique electronic configuration and structural stability of the pyrazole nucleus allow it to serve as a versatile framework in drug discovery, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as insecticides and herbicides. arkat-usa.org Their applications also extend to materials science, where they are used in the creation of dyes, fluorescent agents, and ligands for transition-metal catalysis. arkat-usa.orgresearchgate.net The ready accessibility and diverse chemical reactivity of the pyrazole core have made it one of the most extensively studied groups of compounds within the azole family, driving continuous innovation in synthetic methodologies. nih.gov

Overview of Halogenated Pyrazole Derivatives in Chemical Research

The introduction of halogen atoms onto the pyrazole ring dramatically expands its synthetic utility, creating versatile intermediates for constructing more complex molecular architectures. Halogenated pyrazoles, particularly iodo- and chloro-substituted derivatives, are highly valued building blocks in organic synthesis. researchgate.netmdpi.com The carbon-halogen bond serves as a reactive handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. mdpi.com

Iodopyrazoles are especially reactive in this context. The general order of reactivity for aryl halides in many coupling reactions is I > Br > Cl, making iodopyrazoles preferred substrates for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govmdpi.com This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted pyrazoles that would be difficult to synthesize through other means. researchgate.netnih.govnih.gov The regioselective synthesis of specific iodinated isomers is a key strategy for the targeted construction of complex pyrazole-containing molecules. researchgate.netnih.gov

Academic Relevance of Chloromethyl-Substituted Pyrazoles in Heterocyclic Chemistry

The chloromethyl group (-CH₂Cl) is a powerful functional group in heterocyclic chemistry, serving as a potent electrophilic site. When attached to a pyrazole ring, it transforms the molecule into a valuable synthetic intermediate capable of undergoing a variety of nucleophilic substitution reactions. cdnsciencepub.comevitachem.com This reactivity allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, providing a straightforward route to ethers, amines, and thioethers, respectively. cdnsciencepub.com

The academic relevance of chloromethyl-substituted pyrazoles lies in their utility as building blocks for constructing larger, more complex molecules. The chloromethyl moiety can be considered a synthon for introducing a methylene (B1212753) linker to which other functional groups can be attached. vulcanchem.com This capability is widely exploited in the synthesis of new pharmaceutical and agrochemical candidates, where modification at this position can be used to tune the molecule's biological activity and physicochemical properties. The process of chloromethylation itself is a key electrophilic substitution reaction for functionalizing pyrazole rings. researchgate.netresearchgate.net

Structural Features and Unique Reactivity Considerations for 5-(Chloromethyl)-1-ethyl-3-iodopyrazole

This compound is a highly functionalized heterocyclic compound with distinct structural features that dictate its chemical behavior. Its molecular architecture is built upon a 1,3,5-trisubstituted pyrazole core, which provides a stable aromatic platform.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈ClIN₂
Molecular Weight 270.50 g/mol
Core Structure Pyrazole
Substituents N1: Ethyl (-CH₂CH₃)C3: Iodine (-I)C5: Chloromethyl (-CH₂Cl)
Key Reactive Sites C3-Iodine, C5-Chloromethyl

The unique reactivity of this compound stems from the presence of two chemically distinct and orthogonally reactive functional groups: an iodo group at the C3 position and a chloromethyl group at the C5 position.

Reactivity at the C3-Iodo Position: The carbon-iodine bond on the sp²-hybridized carbon of the pyrazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions. mdpi.com This position is susceptible to coupling with a wide range of partners, including boronic acids (Suzuki reaction), terminal alkynes (Sonogashira reaction), and alkenes (Heck reaction), enabling the formation of new C-C bonds. researchgate.netnih.gov The high reactivity of the iodide makes it an excellent leaving group in these catalytic cycles. mdpi.com

Reactivity at the C5-Chloromethyl Position: The chloromethyl group features an sp³-hybridized carbon bonded to a chlorine atom, making it a strong electrophilic center. This site is highly susceptible to nucleophilic attack, typically via an SN2 mechanism. evitachem.comvulcanchem.comutexas.edu This allows for the displacement of the chloride ion by a diverse array of nucleophiles, facilitating the introduction of new functional groups and the extension of the molecular framework. cdnsciencepub.com

The most significant aspect of this compound's reactivity is the potential for selective, stepwise functionalization. The conditions required for palladium-catalyzed cross-coupling at the C3-iodo position are generally mild enough not to affect the chloromethyl group. Conversely, nucleophilic substitution at the chloromethyl group can be performed under conditions that leave the C3-iodo bond intact. This orthogonal reactivity makes this compound a versatile and powerful building block for the synthesis of complex, polysubstituted pyrazole derivatives.

Table 2: Potential Reaction Types for this compound

Reactive SiteReaction TypePotential Reagents
C3-Iodine Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst, base
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, base
Heck CouplingAlkenes, Pd catalyst, base
C-N CouplingAmines, Pd or Cu catalyst, base
C5-Chloromethyl Nucleophilic SubstitutionAlcohols/alkoxides, amines, thiols, cyanides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClIN2/c1-2-10-5(4-7)3-6(8)9-10/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHTNAADFVVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 5 Chloromethyl 1 Ethyl 3 Iodopyrazole

Reactivity Profile of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a versatile functional handle primarily due to the carbon-chlorine bond, which is susceptible to cleavage by various reagents. This reactivity allows for a range of chemical transformations at the C5 position of the pyrazole (B372694) ring.

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. The carbon atom of the chloromethyl group is electrophilic, making it a prime target for attack by electron-rich species. This type of reaction is fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the methylene (B1212753) carbon, leading to the departure of the chloride ion (Cl⁻) as a leaving group. This process can proceed through either an Sₙ2 or Sₙ1 pathway, although for a primary halide like the chloromethyl group, the Sₙ2 mechanism is generally favored.

Common nucleophiles that can be employed in these reactions include:

Amines: Primary and secondary amines can react to form the corresponding aminomethylpyrazoles.

Alkoxides and Phenoxides: These oxygen-based nucleophiles yield ethers.

Thiolates: Sulfur-based nucleophiles produce thioethers.

Cyanide: The cyanide ion (CN⁻) can be used to introduce a cyanomethyl group, which can be further elaborated into other functional groups such as carboxylic acids or amines.

Azides: The azide ion (N₃⁻) provides a route to azidomethylpyrazoles, which are precursors to aminomethylpyrazoles via reduction.

While specific studies on 5-(chloromethyl)-1-ethyl-3-iodopyrazole are limited, the reactivity of similar chloromethylated heterocyclic systems is well-documented, suggesting a broad scope for these transformations.

Hydrolysis of the chloromethyl group offers a straightforward route to the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-1-ethyl-3-iodopyrazole. This transformation is typically achieved by treating the chloromethyl compound with water or an aqueous base, such as sodium hydroxide or potassium carbonate. The resulting alcohol can then serve as a versatile intermediate for further derivatization.

For instance, the hydroxyl group can be:

Esterified: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst or base will form esters.

Etherified: Treatment with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis) can be used to synthesize a variety of ethers.

Oxidized: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to other important classes of compounds.

Beyond substitution and hydrolysis, the chloromethyl group can undergo oxidative and reductive transformations, although these are less common.

Oxidation: Direct oxidation of the chloromethyl group to an aldehyde (formyl group) or a carboxylic acid is a challenging transformation due to the presence of the reactive C-Cl bond. However, conversion to the corresponding alcohol (as described in 3.1.2) followed by oxidation using standard reagents (e.g., pyridinium chlorochromate (PCC) for the aldehyde, or potassium permanganate (KMnO₄) or Jones reagent for the carboxylic acid) is a viable two-step strategy. Pyrazole rings themselves are generally stable to oxidation researchgate.net.

Reduction: The chloromethyl group can be reduced to a methyl group. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using hydride reagents such as lithium aluminum hydride (LiAlH₄). This transformation provides a route to 1-ethyl-3-iodo-5-methylpyrazole, allowing for the removal of the reactive handle at the C5 position when it is no longer needed.

Reactivity Profile of the Iodo Group at C3

The iodo group at the C3 position of the pyrazole ring is a key feature for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in these types of reactions, making 3-iodopyrazoles valuable building blocks in organic synthesis.

A plethora of palladium-catalyzed cross-coupling reactions can be utilized to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as the 3-iodopyrazole. organic-chemistry.orgresearchgate.netwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgresearchgate.netwikipedia.orglibretexts.org

The reaction of this compound with a terminal alkyne (R-C≡CH) would yield the corresponding 3-alkynylpyrazole derivative. The general reaction scheme is as follows:

Scheme 1: General Sonogashira Coupling Reaction

The conditions for Sonogashira couplings of 3-iodopyrazoles have been explored with a variety of substrates. A study by Mazeikaite et al. demonstrated the successful Sonogashira coupling of various N-protected 3-iodopyrazoles with phenylacetylene in high yields. arkat-usa.orgresearchgate.net The typical catalytic system involves Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine (TEA) as the base and solvent.

The following interactive data table summarizes the results from the literature for the Sonogashira coupling of various 3-iodopyrazoles with terminal alkynes, providing an indication of the expected reaction conditions and yields for the target compound.

Interactive Data Table: Sonogashira Coupling of 3-Iodopyrazoles with Terminal Alkynes

3-Iodopyrazole DerivativeTerminal AlkyneCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuITEATEA60292 arkat-usa.orgresearchgate.net
1-(1-Ethoxyethyl)-3-iodo-5-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuITEATEA60289 arkat-usa.orgresearchgate.net
1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuITEATEA60285 arkat-usa.orgresearchgate.net
1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuITEATEA60291 arkat-usa.orgresearchgate.net
1-Benzoyl-4-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuITEATEART1285N/A
1-Benzoyl-4-iodopyrazole1-HexynePd(PPh₃)₂Cl₂CuITEATEART1278N/A
5-Chloro-1,3-dimethyl-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT1882 researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Iodopyrazoles

Other Cross-Coupling Methodologies for Iodopyrazoles

Besides the Negishi reaction, other palladium-catalyzed cross-coupling methodologies are widely employed to functionalize 3-iodopyrazoles.

Suzuki-Miyaura Coupling : This reaction couples the iodopyrazole with an organoboron reagent (boronic acid or boronic ester) and is one of the most common methods for forming biaryl bonds. Studies on halogenated aminopyrazoles have shown that while iodopyrazoles are viable substrates, they exhibit a higher tendency for dehalogenation side reactions compared to their bromo and chloro analogs. acs.orgnih.gov Nevertheless, excellent yields can be achieved under optimized conditions, typically involving a palladium catalyst and a base. researchgate.net

Sonogashira Coupling : This reaction creates a C-C bond between the 3-iodopyrazole and a terminal alkyne. It is catalyzed by both palladium and a copper(I) salt, typically in the presence of an amine base. wikipedia.org The reaction is highly efficient for iodopyrazoles, providing a direct route to 3-alkynylpyrazole derivatives. researchgate.netresearchgate.net Various substituted 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene under standard Sonogashira conditions, achieving high yields. researchgate.net

Stille Coupling : This involves the reaction of the iodopyrazole with an organostannane reagent. While effective, the toxicity of the tin reagents and byproducts often makes other methods preferable.

Table 2: Examples of Sonogashira Coupling with Substituted 3-Iodopyrazoles Data sourced from a study on the coupling of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene. researchgate.net

Pyrazole Substituent (R) Catalyst System Base Solvent Yield
4-H Pd(PPh₃)₂Cl₂, CuI Et₃N THF 63%
4-Br Pd(PPh₃)₂Cl₂, CuI Et₃N THF 64%
4-CF₃ Pd(PPh₃)₂Cl₂, CuI Et₃N THF 73%

Lithium-Halogen Exchange Reactions of 3-Iodopyrazoles

Lithium-halogen exchange is a powerful method for converting organic halides into highly reactive organolithium species. wikipedia.org For 3-iodopyrazoles, this reaction typically involves treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like THF. wikipedia.orgresearchgate.net

The rate of exchange follows the trend I > Br > Cl, making the C-I bond at the C3 position of this compound selectively reactive over the C-Cl bond of the chloromethyl group. wikipedia.org The reaction is generally very fast, often complete in minutes. researchgate.net The resulting 3-lithiopyrazole is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the C3 position. This method is complementary to cross-coupling reactions, particularly for introducing functionalities that are not easily accessible via organometallic reagents. The reaction is kinetically controlled, and its rate is influenced by the stability of the carbanion intermediate. wikipedia.orgstackexchange.com

Considerations of Side Reactions: Dehalogenation and Homocoupling

In the context of cross-coupling and metal-halogen exchange reactions, two primary side reactions can diminish the yield of the desired product: dehalogenation and homocoupling.

Dehalogenation : This is the reduction of the carbon-halogen bond, replacing the halogen atom with a hydrogen atom. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, iodopyrazoles have been shown to be more prone to dehalogenation than the corresponding bromopyrazoles and chloropyrazoles. nih.govresearchgate.net This side reaction can be influenced by the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.

Homocoupling : This side reaction results in the dimerization of either the starting halide or the organometallic reagent, leading to symmetrical biaryls (e.g., a 3,3'-bipyrazole). Homocoupling is a common byproduct in many palladium-catalyzed reactions and can sometimes become the major pathway under certain conditions. acs.orgnih.gov For instance, in Negishi couplings, the formation of a homocoupled product from the organozinc reagent can occur. researchgate.net Careful optimization of reaction conditions, such as catalyst loading and reaction time, is often necessary to minimize these undesired pathways.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is governed by the presence of two adjacent nitrogen atoms. This arrangement makes the ring electron-rich compared to benzene, but the distribution of electron density is uneven, which dictates its behavior towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on Pyrazoles

The pyrazole ring undergoes electrophilic aromatic substitution, with the regioselectivity being highly dependent on the substitution at the nitrogen atoms. In N-substituted pyrazoles, such as this compound, the C4 position is the most nucleophilic and therefore the most reactive site for electrophilic attack. vanderbilt.eduyoutube.com The C3 and C5 positions are adjacent to the electronegative nitrogen atoms, which reduces their electron density and deactivates them towards electrophiles.

Nucleophilic Attack on the Pyrazole Core

The pyrazole ring is inherently electron-rich and generally resistant to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Attack by nucleophiles is unfavorable unless the ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the ring itself is not sufficiently electron-deficient to be susceptible to nucleophilic attack. The electrophilic centers of the pyrazole core are the C3 and C5 positions. While the iodine at C3 can be replaced via transition-metal-catalyzed processes, a direct SNAr-type displacement by a nucleophile is highly unlikely under normal conditions. The chloromethyl group at C5, however, is a reactive site for standard SN2 reactions with nucleophiles, a process that does not involve the aromatic ring core directly.

Influence of Substituents on Ring Reactivity

The reactivity of the pyrazole ring in this compound is significantly modulated by the electronic properties of its substituents: the N-ethyl group, the C3-iodo group, and the C5-chloromethyl group. The pyrazole ring itself is aromatic, possessing six π-electrons. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, the substituents on the target molecule dramatically alter this intrinsic reactivity.

Conversely, the iodo group at the C3 position and the chloromethyl group at the C5 position are both electron-withdrawing. The iodine atom exerts a deactivating effect on the ring towards electrophilic substitution due to its inductive electron-withdrawing nature, despite its ability to donate electron density through resonance. Similarly, the chloromethyl group is strongly electron-wíthdrawing due to the electronegativity of the chlorine atom.

The cumulative effect of these substituents is a general deactivation of the pyrazole ring towards electrophilic aromatic substitution at the C4 position. The electron-withdrawing influence of the iodo and chloromethyl groups outweighs the electron-donating effect of the N-ethyl group. This deactivation makes reactions such as nitration, halogenation, or Friedel-Crafts acylation at the C4 position less favorable compared to an unsubstituted or alkyl-substituted pyrazole.

However, the presence of these functional groups also introduces specific sites of reactivity. The C3-iodo bond is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions provide a powerful tool for introducing new carbon-carbon or carbon-heteroatom bonds at this position. The C5-chloromethyl group is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

The following table summarizes the primary influence of each substituent on the reactivity of the pyrazole ring:

SubstituentPositionElectronic EffectInfluence on Ring Reactivity
EthylN1Electron-donating (inductive)Activates the ring towards electrophiles (counteracted by other groups)
IodoC3Electron-withdrawing (inductive)Deactivates the ring towards electrophiles; enables cross-coupling reactions
ChloromethylC5Electron-withdrawing (inductive)Deactivates the ring towards electrophiles; provides a site for nucleophilic substitution

Advanced Characterization and Spectroscopic Analysis of 5 Chloromethyl 1 Ethyl 3 Iodopyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR: The proton NMR spectrum of 5-(chloromethyl)-1-ethyl-3-iodopyrazole is expected to exhibit distinct signals corresponding to each unique proton environment. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a pattern confirmed in related structures like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The chloromethyl group (CH₂Cl) would likely appear as a singlet. The single proton on the pyrazole (B372694) ring is also expected to produce a singlet. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent atoms (N, Cl, I) and the aromaticity of the pyrazole ring.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each unique carbon atom. The pyrazole ring carbons would appear in the aromatic region, with their chemical shifts significantly influenced by the iodo and chloromethyl substituents. The carbons of the ethyl and chloromethyl groups would be observed in the aliphatic region.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the two nitrogen atoms within the pyrazole ring. The chemical shifts would confirm their involvement in the heterocyclic system.

To establish the precise connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the position of the substituents on the pyrazole ring by showing correlations between the pyrazole ring proton and the carbons of the ethyl and chloromethyl groups, as well as the substituted ring carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl and aromatic moieties, C=C and C=N stretching vibrations within the pyrazole ring, and the C-Cl and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the pyrazole ring and the C-I bond.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the substituents, such as the loss of a chlorine atom, an ethyl group, or an iodine atom, providing further confirmation of the proposed structure.

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV/Vis spectrum of this compound would reveal information about the conjugated π-system of the pyrazole ring. The position and intensity of the absorption maxima would be influenced by the nature and position of the substituents on the ring.

X-ray Crystallography for Solid-State Structural Determination

For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, a related compound, 5-chloromethyl-1,3-dimethyl-1H-pyrazole, was characterized by X-ray crystallography, revealing an almost planar pyrazole ring. nih.gov A similar planarity would be expected for the pyrazole ring in this compound. The crystal structure would also elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or halogen bonds.

Crystal Structure Analysis of Substituted Pyrazoles

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, generally exhibits a high degree of planarity. In the crystal structure of a similar compound, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, the pyrazole ring is reported to be nearly planar, with a root-mean-square deviation of 0.003 Å. nih.gov This planarity is a common feature among pyrazole derivatives. researchgate.net The bond lengths and angles within the pyrazole core are influenced by the nature and position of its substituents. For this compound, the presence of an ethyl group at the N1 position, an iodine atom at C3, and a chloromethyl group at C5 will induce specific electronic and steric effects, leading to slight distortions in the ring geometry compared to unsubstituted pyrazole.

The analysis of a series of 5-iodopyrazoles reveals consistent molecular structures, with variations primarily arising from the different substituents on the ring. researchgate.net It is expected that the C-I bond length will be consistent with typical values for iodinated aromatic compounds. The C-Cl bond in the chloromethyl group and the C-N and C-C bonds of the ethyl group will also exhibit standard lengths.

To illustrate the typical crystallographic parameters for a related compound, the data for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole is presented below. nih.gov

Table 1: Crystal Data and Structure Refinement for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole

Parameter Value
Empirical Formula C₆H₉ClN₂
Formula Weight 144.60 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 6.5210 (7)
b (Å) 7.3111 (7)
c (Å) 7.9854 (8)
α (°) 88.383 (1)
β (°) 77.563 (2)
γ (°) 85.725 (2)
Volume (ų) 370.71 (6)
Z 2
Temperature (K) 296

Intermolecular Interactions and Supramolecular Assembly in Halogenated Pyrazoles

The solid-state packing of halogenated pyrazoles is governed by a variety of non-covalent intermolecular interactions, which dictate the formation of complex supramolecular architectures. mdpi.com These interactions, though weaker than covalent bonds, are highly directional and play a critical role in crystal engineering. For this compound, the presence of multiple functional groups—iodine, chlorine, and the pyrazole ring—creates several potential sites for such interactions.

Halogen Bonding: A key interaction in halogenated compounds is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. nih.gov In the case of this compound, the iodine atom is a potent halogen bond donor. It can form significant I···N interactions with the nitrogen atoms of neighboring pyrazole rings. researchgate.net Similarly, though weaker, the chlorine atom of the chloromethyl group could also participate in halogen bonding. These interactions are highly directional and can compete with or even surpass the strength of traditional hydrogen bonds in determining crystal packing. nih.gov

Hydrogen Bonding: While the N-H group, a common hydrogen bond donor in pyrazoles, is substituted with an ethyl group in this compound, other forms of hydrogen bonding are prevalent. Weak C-H···N and C-H···Cl hydrogen bonds are expected to play a significant role. For instance, in the crystal structure of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, molecules are linked by C-H···N interactions, forming chains within the crystal lattice. nih.gov Similar interactions involving the ethyl and chloromethyl protons are anticipated for the title compound.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent rings overlap. mdpi.com These interactions contribute to the stabilization of the crystal structure, often resulting in layered or columnar assemblies.

The interplay of these various interactions—halogen bonds, hydrogen bonds, and π-π stacking—results in a specific and stable three-dimensional supramolecular assembly. The hierarchy and relative strengths of these interactions determine the final crystal packing arrangement. acs.org

Rotational Spectroscopy and Microwave Techniques for Gas-Phase Structure Analysis

Rotational spectroscopy, particularly using microwave techniques, is a powerful method for determining the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular interactions present in the solid state. umn.edu This technique measures the quantized rotational energy levels of a molecule, which are directly related to its moments of inertia.

For a molecule like this compound, a microwave spectroscopy experiment would yield a spectrum of absorption lines corresponding to transitions between different rotational states. The analysis of this spectrum provides highly accurate rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia.

From these rotational constants, a wealth of structural information can be derived:

Precise Molecular Geometry: By analyzing the rotational constants of different isotopologues (e.g., by substituting ¹²C with ¹³C or ³⁵Cl with ³⁷Cl), the positions of individual atoms can be determined with very high precision, leading to accurate bond lengths and bond angles in the gas phase.

Conformational Analysis: The presence of the flexible ethyl group may lead to the existence of different conformers (rotational isomers). Microwave spectroscopy is exceptionally well-suited to identify and characterize these different conformers, as each will have a unique set of rotational constants and thus a distinct rotational spectrum. umn.edu

Dipole Moment: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, can be measured to determine the magnitude and direction of the molecular dipole moment.

While microwave-assisted synthesis is a common application in heterocyclic chemistry, ijpsjournal.comsphinxsai.comnih.gov specific experimental rotational spectroscopy data for this compound are not available in the current literature. However, the application of these techniques would provide an unambiguous determination of its gas-phase structure and conformational preferences.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. It serves as a crucial check for the purity and confirmation of the empirical formula of a synthesized compound. For this compound, with the molecular formula C₆H₈ClIN₂, the theoretical elemental composition can be calculated based on its atomic weights.

The process involves combusting a small, precisely weighed sample of the pure compound and quantitatively analyzing the combustion products (e.g., CO₂, H₂O, N₂). The amounts of these products are used to calculate the percentage of each element in the original sample. The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

The theoretical elemental composition for this compound is detailed in the table below.

Table 2: Theoretical Elemental Composition of this compound (C₆H₈ClIN₂)

Element Symbol Atomic Weight ( g/mol ) Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 72.066 25.34
Hydrogen H 1.008 8.064 2.84
Chlorine Cl 35.453 35.453 12.46
Iodine I 126.90 126.90 44.61
Nitrogen N 14.007 28.014 9.85

| Total | | | 284.497 | 100.00 |

This compositional verification is a standard and essential step in the characterization of any new chemical entity. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

5-(Chloromethyl)-1-ethyl-3-iodopyrazole as a Versatile Synthetic Building Block

The strategic placement of an iodo group at the 3-position and a chloromethyl group at the 5-position of the 1-ethyl-pyrazole core makes this compound a potent intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential transformations, a key advantage in multi-step synthetic sequences.

Precursor for Complex Heterocyclic Systems

The functional group handles on this compound facilitate its elaboration into a variety of complex heterocyclic systems. The chloromethyl group is a prime site for nucleophilic substitution, allowing for the introduction of various side chains and the formation of new rings. For instance, reaction with primary amines can lead to the formation of pyrazolyl-methyl-amine derivatives, which are precursors to fused heterocyclic systems.

Furthermore, the iodo group can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing bi-heterocyclic and poly-heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity patterns of analogous 3-iodo and 5-halomethyl pyrazoles provide a clear indication of its synthetic potential.

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

Reactive SiteReagent/CatalystProduct TypePotential Application
5-ChloromethylPrimary AminePyrazolyl-methyl-aminePrecursor to fused pyrazolo-diazepines
3-IodoArylboronic acid / Pd catalyst3-Aryl-5-(chloromethyl)-1-ethyl-pyrazoleIntermediate for liquid crystals
3-IodoTerminal alkyne / Cu, Pd catalyst3-Alkynyl-5-(chloromethyl)-1-ethyl-pyrazolePrecursor to novel dyes
BothDiamines/DithiolsMacrocyclic pyrazole (B372694) derivativesHost-guest chemistry

Strategic Component in the Construction of Fused Pyrazole Systems

The construction of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines, often relies on pyrazole precursors bearing reactive functional groups at adjacent positions. researchgate.net While the functional groups in this compound are not on adjacent carbons, the compound can be strategically modified to facilitate such cyclizations.

For example, the chloromethyl group can be converted into a nitrile or an ester functionality. Subsequent manipulation of the iodo group, such as through a palladium-catalyzed amination, can introduce a nucleophilic center. Intramolecular cyclization of the resulting intermediate would then lead to the formation of a fused ring system. The specific nature of the fused ring would be dictated by the choice of reagents and the synthetic sequence employed. The synthesis of pyrazoloazines through the condensation of 5-aminopyrazoles with various bielectrophilic moieties is a well-established strategy. researchgate.net

Role in Stereoselective Synthesis Methodologies

The pyrazole nucleus can serve as a chiral auxiliary or a directing group in stereoselective reactions. While there is no direct evidence of this compound being used in this context, the general principles of stereoselective synthesis can be applied. For instance, the nitrogen atoms of the pyrazole ring can coordinate to a metal catalyst, directing a reaction to occur on one face of a prochiral substrate.

A plausible, though currently hypothetical, application would be in asymmetric catalysis where the pyrazole is part of a chiral ligand. The ethyl group on the nitrogen and the substituents at the 3 and 5 positions would influence the steric environment around the metal center, which in turn could induce enantioselectivity in a catalyzed reaction. The development of regio- and stereoselective methods for the synthesis of N-carbonylvinylated pyrazoles highlights the potential for controlling stereochemistry in reactions involving pyrazole derivatives. nih.gov

Applications in Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordination to metal ions. This property is the basis for the extensive use of pyrazole derivatives as ligands in coordination chemistry.

Pyrazole Derivatives as Ligands for Transition Metal Complexes

Pyrazole-based ligands have been instrumental in the development of a vast number of transition metal complexes with diverse applications in catalysis, magnetism, and medicine. researchgate.netresearchgate.net The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes.

In the case of this compound, the electron-withdrawing nature of the iodo and chloromethyl groups would modulate the electron density on the pyrazole ring, thereby influencing the coordination strength and the properties of the resulting metal complex. Furthermore, the chloromethyl group provides a handle for post-coordination modification, allowing for the synthesis of more complex, multimetallic, or functionalized coordination compounds.

Table 2: Examples of Transition Metal Complexes with Functionalized Pyrazole Ligands

Metal IonPyrazole LigandComplex FormulaPotential Application
Zinc(II)3-tert-Butyl-pyrazole[Zn(3-tBupzH)2Cl2]Model for zinc-containing enzymes
Copper(II)Pyrazole[Cu(pzH)4Br2]Magnetic materials
Nickel(II)Pyrazole, Pyridine[Ni(py)2(pzH)2Cl2]Catalysis
Cobalt(II)3,5-bis(2-pyridyl)pyrazoleCo(HL)2(H2O)22Anticancer agent

Note: This table presents examples with related pyrazole ligands to illustrate the coordination possibilities.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. acs.org The tunable nature of both the metal and the organic linker allows for the design of MOFs with specific properties for applications in gas storage, separation, catalysis, and sensing.

Pyrazole-based ligands are increasingly being used in the synthesis of MOFs due to the strong and directional coordination of the pyrazole nitrogen atoms. researchgate.net The functional groups on this compound offer multiple points for integration into MOF structures. For instance, the pyrazole ring itself can coordinate to the metal centers. Additionally, the chloromethyl group could be modified, for example, by conversion to a carboxylate group, which can then act as a linker to the metal nodes. The presence of the iodo group could also be exploited for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores of the material. The use of pyrazole-functionalized carboxylic acid ligands has been shown to be an effective strategy for the structural tuning of MOFs. rsc.org

Role in Functional Materials Development

The distinct functionalities of this compound make it a strategic component in the design and synthesis of novel functional materials. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of the pyrazole moiety to other molecular structures or polymer backbones. Simultaneously, the iodo group provides a handle for various cross-coupling reactions, enabling the construction of extended conjugated systems.

Pyrazole-Containing Polymers

The incorporation of the this compound unit into polymer chains can impart unique properties to the resulting materials. The pyrazole ring itself is known to contribute to thermal stability and can act as a ligand for metal ions. The dual reactivity of the chloromethyl and iodo groups allows for the synthesis of various polymer architectures, including linear, branched, and cross-linked structures.

For instance, the chloromethyl group can react with monomers containing nucleophilic functional groups, such as amines or phenols, through condensation polymerization. The iodo group can then be utilized for post-polymerization modification, introducing further functionality or enabling cross-linking through reactions like Sonogashira or Suzuki couplings. Research in this area focuses on developing polymers with tailored thermal, optical, and electronic properties for applications in areas such as specialty coatings, membranes, and electronic devices.

Polymer TypeMonomer(s)Key PropertiesPotential Applications
PolyamidesDiamines, this compoundHigh thermal stability, metal-chelating propertiesHigh-performance films, catalysts
PolyethersBisphenols, this compoundModified solubility, potential for post-functionalizationSpecialty engineering plastics, membranes
Cross-linked PolymersMulti-functional cross-linking agentsEnhanced mechanical strength, solvent resistanceResins, composites

Development of Dye Molecules and Fluorescent Materials

The pyrazole scaffold is a well-established component of many chromophores and fluorophores. The strategic introduction of this compound into dye structures allows for the fine-tuning of their photophysical properties. The electron-donating or -accepting nature of the pyrazole ring can be modulated by the substituents at the 3- and 5-positions, influencing the absorption and emission wavelengths of the resulting dye.

The reactive handles of this compound are instrumental in building complex dye architectures. The chloromethyl group can be used to link the pyrazole core to other aromatic systems or auxochromes through nucleophilic substitution reactions. The iodo group is particularly valuable for participating in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of extended π-conjugated systems found in many modern dyes and fluorescent probes.

Dye/Fluorophore ClassSynthetic StrategyResulting Photophysical Properties
Push-Pull DyesSonogashira coupling at the 3-iodo position with an electron-donating alkyne; Nucleophilic substitution at the 5-chloromethyl position with an electron-accepting group.Tunable absorption and emission, potential for solvatochromism.
Fluorescent ProbesAttachment of a recognition moiety via the chloromethyl group; Extension of conjugation via the iodo group to enhance quantum yield.High sensitivity and selectivity for specific analytes.
NIR DyesConstruction of a long, conjugated system using the iodo group in multiple cross-coupling steps.Absorption and emission in the near-infrared region.

Strategic Integration of this compound in Multi-Step Syntheses of Advanced Organic Molecules

The orthogonal reactivity of the chloromethyl and iodo groups on the this compound scaffold makes it a highly strategic building block in the multi-step synthesis of complex organic molecules. This allows for sequential and selective functionalization, providing a high degree of control over the final molecular structure.

In a typical synthetic sequence, the more reactive chloromethyl group can be targeted first through nucleophilic substitution with a wide range of nucleophiles, such as azides, thiols, or carbanions. This step introduces a new functional group or molecular fragment at the 5-position while leaving the iodo group at the 3-position intact for subsequent transformations.

The iodo group can then be utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This versatility allows for the introduction of aryl, heteroaryl, alkyl, or amino groups at the 3-position of the pyrazole ring. This stepwise approach is crucial for the efficient and controlled assembly of highly substituted and functionally diverse pyrazole derivatives that are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced organic materials.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-1-ethyl-3-iodopyrazole, and how are reaction conditions optimized?

  • Methodology :

  • Cyclization with chloromethylating agents : A common approach involves reacting a pyrazole precursor (e.g., 1-ethyl-3-iodopyrazole) with chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. This facilitates the introduction of the chloromethyl group .
  • Nucleophilic substitution : Halogen exchange or substitution reactions can be employed, where iodine or chlorine atoms are introduced/retained using reagents like KI or HCl under basic conditions (e.g., K₂CO₃). Reaction temperature (60–100°C) and solvent polarity (DMF or acetonitrile) significantly impact yields .
    • Optimization : Key parameters include stoichiometry of reagents, reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., CH₂Cl at δ 4.5–5.0 ppm) and carbon backbone. 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 314.92 for C₆H₈ClIN₂) and fragmentation pathways .
  • X-ray Crystallography : Determines crystal structure, bond angles, and spatial arrangement of substituents, as demonstrated in related pyrazole derivatives .

Q. Which reactive sites in this compound enable further functionalization?

  • Key Sites :

  • Chloromethyl group (-CH₂Cl) : Susceptible to nucleophilic substitution (e.g., with amines or thiols) or elimination to form alkenes .
  • Iodine at C3 : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl groups .
    • Experimental Design : Use polar aprotic solvents (DMF, DMSO) and catalysts (Pd(PPh₃)₄) for cross-coupling. Monitor reactivity via TLC/GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

  • Approach :

  • Purity Assessment : Use HPLC (>98% purity) and elemental analysis to rule out impurities or by-products (e.g., dehalogenated derivatives) that may skew bioactivity results .
  • Solvent Effects : Evaluate solvent polarity (DMSO vs. ethanol) on compound stability and aggregation, which can alter observed activity .
  • Control Experiments : Include reference compounds (e.g., unsubstituted pyrazoles) to isolate the contribution of the chloromethyl and iodo groups .

Q. What strategies optimize the iodination step during synthesis to maximize yield and selectivity?

  • Methods :

  • Electrophilic Iodination : Use I₂ with oxidizing agents (e.g., HIO₃) in acetic acid to generate I⁺, ensuring regioselectivity at the pyrazole C3 position .
  • Metal-Mediated Halogen Exchange : Employ CuI or KI in DMF at 120°C to replace bromine/chlorine with iodine. Monitor progress via ICP-MS to avoid over-iodination .
    • Data Analysis : Compare yields (60–85%) and side products (e.g., di-iodinated species) using LC-MS .

Q. How can mechanistic studies elucidate substitution pathways at the chloromethyl group?

  • Experimental Design :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (CD₂Cl) to determine if reactions proceed via SN1 or SN2 mechanisms .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for nucleophilic attacks .
    • Contradiction Management : If experimental data conflicts with computational predictions (e.g., unexpected stereochemistry), validate with crossover experiments or isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.